

Discovery and history of N-Cbz-4-aminocyclohexanone

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Compound of Interest

Compound Name: *Benzyl (4-oxocyclohexyl)carbamate*

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An In-depth Technical Guide to N-Cbz-4-aminocyclohexanone: Discovery, History, and Synthetic Applications

Introduction

N-Cbz-4-aminocyclohexanone, also known as **benzyl (4-oxocyclohexyl)carbamate**, is a valuable synthetic intermediate in the field of organic chemistry and drug discovery.^{[1][2]} Its structure combines a cyclohexanone ring, a key motif in many biologically active molecules, with a carbamate-protected amine. The benzyloxycarbonyl (Cbz) protecting group offers stability under various reaction conditions and can be readily removed, making it a crucial tool in multi-step syntheses.^[3] This guide provides a comprehensive overview of the history, properties, synthesis, and applications of N-Cbz-4-aminocyclohexanone for researchers, scientists, and drug development professionals.

While a singular, seminal publication detailing the "discovery" of N-Cbz-4-aminocyclohexanone is not readily apparent in the surveyed literature, its existence is a logical extension of the development of amine protection chemistry. The benzyloxycarbonyl (Cbz) group was one of the first and most widely used protecting groups for amines in peptide synthesis, a field that saw significant advancements in the mid-20th century.^{[3][4]} The application of this protecting group to various amine-containing scaffolds, including cyclic ketones like 4-aminocyclohexanone, would have been a natural progression in synthetic chemistry.

Physicochemical and Quantitative Data

The key physicochemical properties of N-Cbz-4-aminocyclohexanone are summarized in the table below, providing essential data for its use in a laboratory setting.

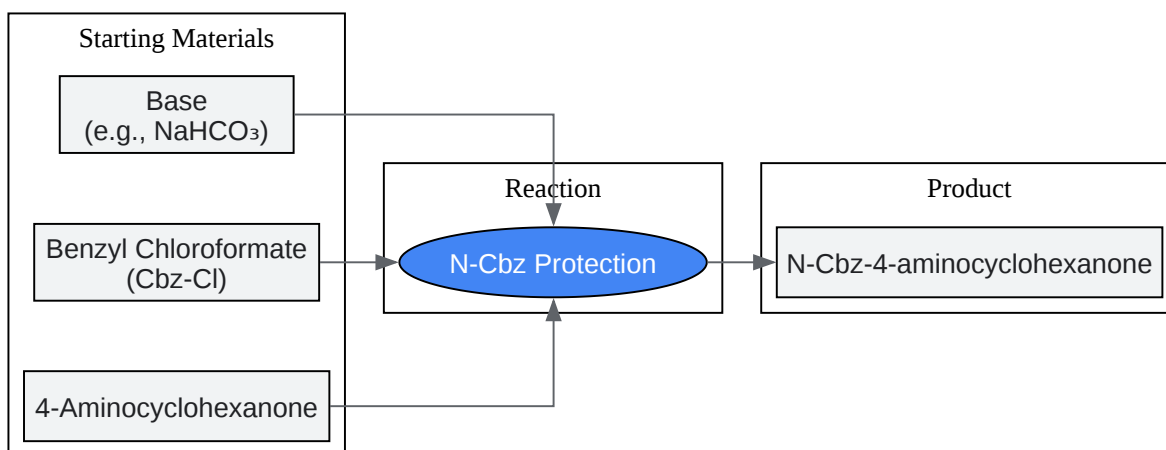
Property	Value	Citations
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[2]
Molecular Weight	247.29 g/mol	[2]
CAS Number	16801-63-1	[2]
Appearance	White to tan powder, crystals, and/or chunks	
Melting Point	80-84 °C	[2]
Assay	≥97%	[2]
InChI Key	VHXBIBFCJISKFA-UHFFFAOYSA-N	
SMILES	O=C1CCC(CC1)NC(=O)OCc2ccccc2	

Synthesis and Experimental Protocols

The synthesis of N-Cbz-4-aminocyclohexanone can be achieved through two primary routes: the direct N-protection of 4-aminocyclohexanone or the oxidation of an N-Cbz protected 4-aminocyclohexanol precursor.

General Synthesis of N-Cbz Protected Amines

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability and ease of removal by catalytic hydrogenation.[5]



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General workflow for the N-Cbz protection of 4-aminocyclohexanone.

Experimental Protocol 1: N-Benzyloxycarbonylation of 4-Aminocyclohexanone

This protocol describes a general method for the N-Cbz protection of an amine, which can be adapted for 4-aminocyclohexanone.

Materials:

- 4-aminocyclohexanone hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF)
- Water (H₂O)
- Ethyl acetate (EtOAc)

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 4-aminocyclohexanone hydrochloride (1.0 equivalent) in a 2:1 mixture of THF and water.
- Cool the solution to 0 °C in an ice bath.
- Add sodium bicarbonate (2.0 equivalents) to the solution.
- Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at 0 °C for 20 hours.
- Dilute the reaction mixture with water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution in vacuo.
- Purify the resulting residue by silica gel column chromatography to yield N-Cbz-4-aminocyclohexanone.

Experimental Protocol 2: Oxidation of Benzyl (trans-4-hydroxycyclohexyl)carbamate

This method involves the oxidation of the corresponding N-Cbz protected amino alcohol.

Materials:

- Benzyl (trans-4-hydroxycyclohexyl)carbamate
- Jones reagent (chromic acid in sulfuric acid and acetone)

- Acetone
- Saturated aqueous sodium bisulfite (NaHSO_3) solution
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve benzyl (trans-4-hydroxycyclohexyl)carbamate (1.0 equivalent) in acetone and cool to 0 °C.
- Slowly add Jones reagent dropwise to the solution while stirring at 0 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After stirring for 30 minutes, quench the reaction with a saturated aqueous sodium bisulfite solution.
- Extract the mixture with ethyl acetate.
- Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield N-Cbz-4-aminocyclohexanone as a white solid.

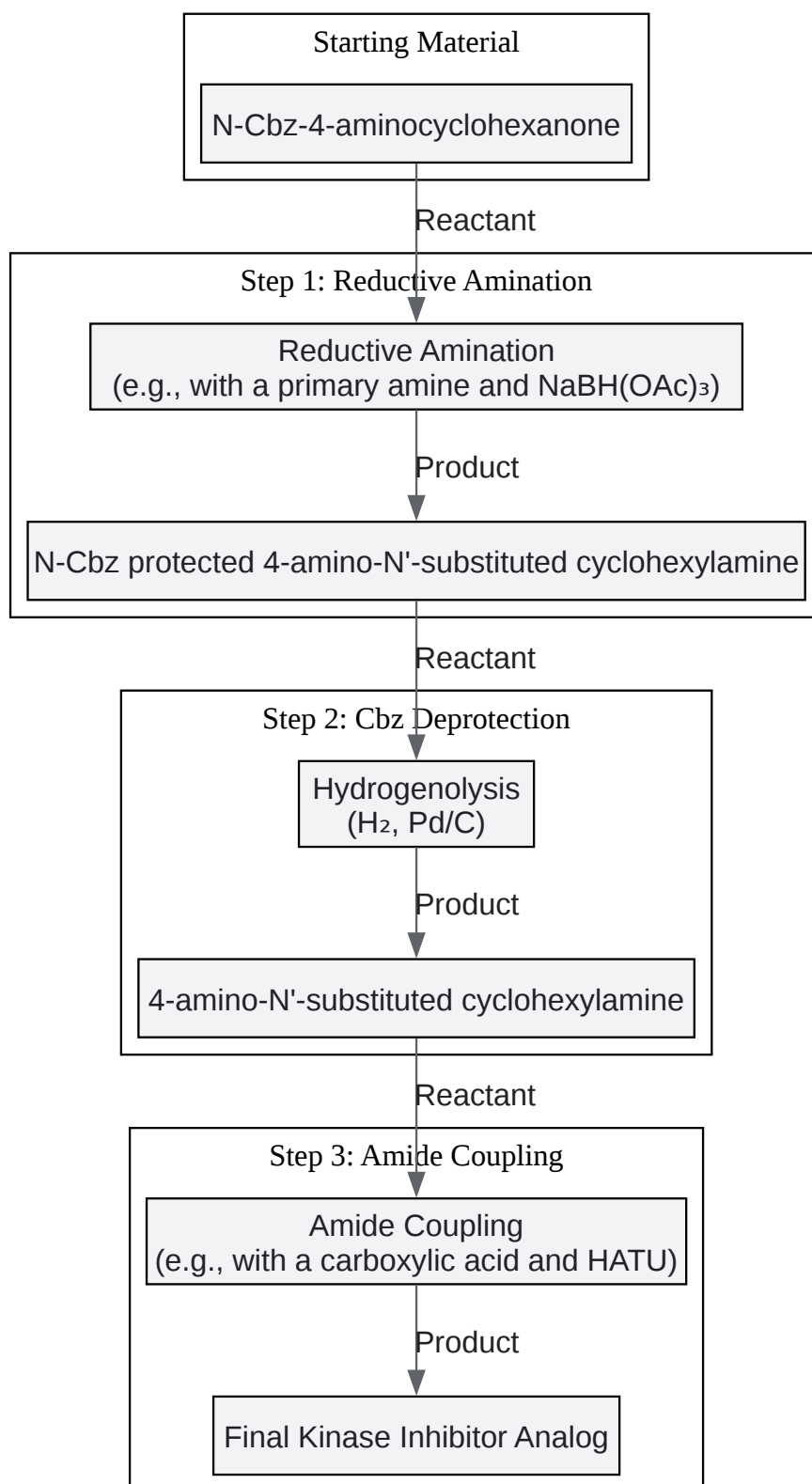
Applications in Drug Discovery and Development

N-Cbz-4-aminocyclohexanone serves as a crucial building block in the synthesis of various pharmaceutical compounds.^[6] The 4-aminocyclohexanone moiety is a common scaffold in molecules targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs).^{[7][8]} The Cbz-protected amine allows for selective reactions at other positions of the molecule before the amine is deprotected for further functionalization.

Role as an Intermediate in Kinase Inhibitor Synthesis

N-Cbz-4-aminocyclohexanone is a valuable intermediate in the synthesis of kinase inhibitors. [3][9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. [11] The 4-aminocyclohexanone core can serve as a scaffold to which various pharmacophoric groups are attached to achieve potent and selective inhibition of specific kinases.

The following diagram illustrates a hypothetical multi-step synthesis of a generic kinase inhibitor starting from N-Cbz-4-aminocyclohexanone, showcasing a typical experimental workflow in drug discovery.



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Hypothetical workflow for the synthesis of a kinase inhibitor.

Conclusion

N-Cbz-4-aminocyclohexanone is a foundational building block in modern organic synthesis, particularly in the realm of medicinal chemistry. While its specific discovery is not prominently documented, its utility is firmly established in the synthesis of complex molecules, including potent kinase inhibitors. The straightforward methods for its synthesis, coupled with the versatility of the Cbz protecting group, ensure its continued importance in the development of novel therapeutics. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this valuable synthetic intermediate.

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References

- 1. Benzyl (4-oxocyclohexyl)carbamate | C₁₄H₁₇NO₃ | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cbz-4-アミノシクロヘキサノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 5. Development of A Concise Synthesis of (–)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. Design and Synthesis of a Series of Novel Macrocyclic Janus Kinase 2 Inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 9. Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
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